molecular formula C5H4ClNOS B136292 3-Chlorothiophene-2-carboxamide CAS No. 147123-68-0

3-Chlorothiophene-2-carboxamide

Cat. No. B136292
CAS RN: 147123-68-0
M. Wt: 161.61 g/mol
InChI Key: PUKKVMZZENXNSR-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom and are known for their diverse range of biological activities. The chloro and carboxamide groups attached to the thiophene ring influence the compound's reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation of various reagents under controlled conditions. For instance, the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, other thiophene derivatives have been synthesized by reacting amino-tetrahydrobenzo[b]thiophene carboxamides with different organic reagents , or by condensation reactions involving aromatic aldehydes . These methods demonstrate the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis . For example, the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by single-crystal X-ray diffraction, which provided detailed information about the crystal system, cell parameters, and the presence of intermolecular interactions . These structural studies are crucial for understanding the properties and potential applications of the synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, leading to the formation of new compounds with varied functional groups. For instance, 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides were obtained by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides . The reactivity of the chloroformamidine group in these compounds was further explored by substituting the Cl-atom with different nucleophiles, yielding new derivatives . These reactions highlight the chemical diversity achievable with thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated using X-ray diffraction, revealing the presence of intra- and intermolecular hydrogen bonding that contributes to the stability of the crystal packing . Similarly, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into the intra- and intermolecular hydrogen bonds that stabilize the structure . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

1. Synthesis and Biological Activity

3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a derivative of 3-Chlorothiophene-2-carboxamide, has been synthesized and investigated for its antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, showing potential as a new antibiotic and antibacterial drug (Ahmed, 2007).

2. Spectroscopy and Solvent Effects

Studies on the absorption and fluorescence spectra of derivatives of 3-Chlorothiophene-2-carboxamide have provided insights into their behavior in various solvents, indicating significant solvent effects on these properties. These studies are essential for understanding the molecular interactions and behavior of these compounds (Patil et al., 2011); (Patil et al., 2012).

3. Structural and Crystallographic Analysis

Detailed structural and crystallographic analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, related to 3-Chlorothiophene-2-carboxamide, has been conducted, providing valuable information on its crystallization and molecular interactions (Abbasi et al., 2011).

4. Heterocyclic Synthesis

Research on the facile synthesis of heterocyclic compounds involving 2-Chlorothiophene and its derivatives has contributed to the development of new methodologies and compounds in organic chemistry (Sone et al., 1986).

5. Antitubercular and Antibacterial Activities

Synthesis of quinazolinone analogs substituted with benzothiophene, including derivatives of 3-Chlorothiophene-2-carboxamide, has been conducted, showing significant antitubercular and antibacterial activities, highlighting the therapeutic potential of these compounds (Rao & Subramaniam, 2015).

6. Pharmaceutical Development

The targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, related to 3-Chlorothiophene-2-carboxamide, have been carried out, suggesting their potential in pharmaceutical applications (Chiriapkin et al., 2021).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It also suggests avoiding ingestion and inhalation, and dust formation .

properties

IUPAC Name

3-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKVMZZENXNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384567
Record name 3-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiophene-2-carboxamide

CAS RN

147123-68-0
Record name 3-Chloro-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147123-68-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147123-68-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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